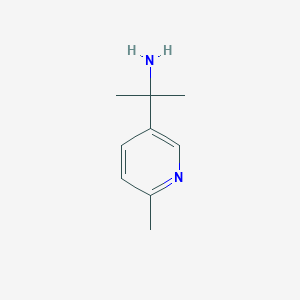

2-(6-Methylpyridin-3-YL)propan-2-amine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Application 1: Synthesis of Novel Pyridine Derivatives

- Summary of the Application: This study describes the synthesis of a series of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine . These derivatives were synthesized via a Suzuki cross-coupling reaction, a type of palladium-catalyzed carbon-carbon bonding reaction .

- Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids was used to produce these novel pyridine derivatives . The yield of these reactions was moderate to good .

- Results or Outcomes: The synthesized pyridine derivatives were studied using Density Functional Theory (DFT) methods, which described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .

Application 2: Design of Selective COX-2 Inhibitors

- Summary of the Application: A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as selective COX-2 inhibitors . COX-2 inhibitors are a type of non-steroidal anti-inflammatory drug (NSAID) that selectively inhibit the COX-2 enzyme, reducing the production of pro-inflammatory mediators .

- Methods of Application or Experimental Procedures: The compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .

- Results or Outcomes: Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against the COX-2 enzyme . The antinociceptive activity assessment via the formalin test showed that nine derivatives possessed significant activity compared with the control group .

Application 3: Nuclear Magnetic Resonance (NMR) and Gas Chromatography/Mass Spectrometry (GC/MS) Analysis

- Summary of the Application: N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine is used as a sample for NMR and GC/MS analysis .

- Methods of Application or Experimental Procedures: The sample is diluted in CD3OD containing TMS for 0 ppm reference and dimethylfumarate as a quantitative internal standard for NMR analysis . For GC/MS analysis, the sample is diluted and base extracted into CHCl3 .

Application 4: Synthesis of 6,6’-Dimethyl-2,2’-Bipyridine

- Summary of the Application: 2-Bromo-6-methylpyridine, which can be synthesized from 2-(6-Methylpyridin-3-YL)propan-2-amine, is used in the synthesis of 6,6’-dimethyl-2,2’-bipyridine .

- Methods of Application or Experimental Procedures: The specific synthetic procedure is not detailed in the source .

- Results or Outcomes: The successful synthesis of 6,6’-dimethyl-2,2’-bipyridine from 2-Bromo-6-methylpyridine is reported .

Application 5: Nuclear Magnetic Resonance (NMR) and Gas Chromatography/Mass Spectrometry (GC/MS) Analysis

- Summary of the Application: N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine is used as a sample for NMR and GC/MS analysis .

- Methods of Application or Experimental Procedures: The sample is diluted in CD3OD containing TMS for 0 ppm reference and dimethylfumarate as a quantitative internal standard for NMR analysis . For GC/MS analysis, the sample is diluted and base extracted into CHCl3 .

Application 6: Synthesis of 6,6’-Dimethyl-2,2’-Bipyridine

- Summary of the Application: 2-Bromo-6-methylpyridine, which can be synthesized from 2-(6-Methylpyridin-3-YL)propan-2-amine, is used in the synthesis of 6,6’-dimethyl-2,2’-bipyridine .

- Methods of Application or Experimental Procedures: The specific synthetic procedure is not detailed in the source .

- Results or Outcomes: The successful synthesis of 6,6’-dimethyl-2,2’-bipyridine from 2-Bromo-6-methylpyridine is reported .

Propiedades

IUPAC Name |

2-(6-methylpyridin-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-4-5-8(6-11-7)9(2,3)10/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVSOVWKKOBBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methylpyridin-3-YL)propan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)

![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)

![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1419148.png)